Allocholic acid

Descripción general

Descripción

El acetato de tocoferol, también conocido como acetato de vitamina E, es una forma de vitamina E que se utiliza comúnmente en suplementos dietéticos y productos para el cuidado de la piel. Es un éster de tocoferol y ácido acético, que proporciona estabilidad y extiende la vida útil del compuesto. El acetato de tocoferol es conocido por sus propiedades antioxidantes, que ayudan a proteger las células del daño causado por los radicales libres .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetato de tocoferol se sintetiza mediante la esterificación del tocoferol con ácido acético. La reacción típicamente implica el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial: En entornos industriales, el acetato de tocoferol se produce haciendo reaccionar el tocoferol con anhídrido acético en presencia de un catalizador. La mezcla de reacción luego se purifica utilizando técnicas como la destilación y la cristalización para obtener el producto final. Este método asegura la producción a gran escala de acetato de tocoferol con calidad constante .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de tocoferol experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Hidrólisis: Se utilizan condiciones ácidas o básicas para hidrolizar el acetato de tocoferol.

Productos Principales Formados:

Oxidación: Tocoferilquinona

Hidrólisis: Tocoferol libre y ácido acético

Aplicaciones Científicas De Investigación

El acetato de tocoferol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El acetato de tocoferol ejerce sus efectos principalmente a través de su actividad antioxidante. Neutraliza los radicales libres donando un átomo de hidrógeno, evitando así el daño oxidativo a las membranas celulares y otras moléculas biológicas. También se sabe que el compuesto inhibe la oxidación de lipoproteínas de baja densidad (LDL) y reduce la apoptosis en las células endoteliales humanas . Además, el acetato de tocoferol puede modular las vías de señalización celular y la expresión génica, lo que contribuye a sus efectos antiinflamatorios y protectores .

Comparación Con Compuestos Similares

El acetato de tocoferol es uno de varios ésteres de tocoferol, que incluyen:

- Nicotinato de tocoferol

- Linoleato de tocoferol

- Succinato de tocoferol

Singularidad:

- Estabilidad: El acetato de tocoferol es más estable que el tocoferol libre debido a la esterificación con ácido acético, lo que protege al grupo hidroxilo de la oxidación .

- Biodisponibilidad: Si bien el acetato de tocoferol es menos biodisponible que el tocoferol libre, se prefiere en formulaciones tópicas debido a su estabilidad y capacidad para penetrar la piel .

Compuestos Similares:

- Nicotinato de tocoferol: Conocido por sus efectos vasodilatadores y utilizado en productos para el cuidado de la piel para mejorar la circulación sanguínea .

- Linoleato de tocoferol: Utilizado por sus propiedades hidratantes y su capacidad para mejorar la función de barrera de la piel .

- Succinato de tocoferol: Se ha estudiado por sus posibles propiedades anticancerígenas y su capacidad para inducir la apoptosis en las células cancerosas .

El acetato de tocoferol destaca por sus propiedades equilibradas de estabilidad y eficacia, lo que lo convierte en un compuesto versátil en diversas aplicaciones.

Actividad Biológica

Allocholic acid (ACA) is a unique bile acid that has garnered attention for its biological activities, particularly in the context of liver health and disease. This steroid bile acid, typically found in fetal development, reemerges during liver regeneration and certain pathological conditions such as cholestasis and carcinogenesis. This article delves into the biological activity of this compound, exploring its protective effects against liver injury, its role in bile acid metabolism, and its implications in various diseases.

Overview of this compound

This compound is a bile acid derived from cholesterol, characterized by its distinctive structure and physiological properties. It is primarily produced in the liver and plays a crucial role in the emulsification and absorption of dietary fats. Its unique profile makes it an important subject of study in hepatology and gastroenterology.

Protective Effects Against Liver Injury

Recent research highlights the protective effects of ACA against liver injury induced by cholestatic agents. A study investigated the impact of ACA on mice subjected to cholestasis via α-naphthylisothiocyanate (ANIT). The findings revealed that ACA treatment significantly reduced serum levels of liver enzymes such as AST (aspartate aminotransferase), ALP (alkaline phosphatase), and DBIL (direct bilirubin), indicating a protective role against hepatocellular damage.

Table 1: Effects of this compound on Liver Enzymes

| Parameter | Control Group | ANIT Group | ANIT + ACA Group |

|---|---|---|---|

| AST (U/L) | 45 ± 5 | 150 ± 20 | 75 ± 10 |

| ALP (U/L) | 100 ± 10 | 300 ± 30 | 150 ± 15 |

| DBIL (mg/dL) | 0.2 ± 0.05 | 1.5 ± 0.2 | 0.8 ± 0.1 |

These results suggest that ACA not only mitigates liver injury but also enhances overall hepatic function during pathological states.

The mechanisms through which ACA exerts its protective effects involve modulation of bile acid metabolism and signaling pathways associated with bile secretion. Network pharmacology analyses indicated that ACA influences bile acid transport and signaling pathways crucial for maintaining cholestatic homeostasis.

Case Study: Network Pharmacology Analysis

In a comprehensive study employing network pharmacology, researchers identified key pathways regulated by ACA, including:

- Bile Acid Transport : ACA enhances the expression of transport proteins involved in bile secretion.

- Cell Signaling : It modulates signaling pathways related to hepatocyte proliferation and apoptosis, contributing to liver regeneration.

Implications in Disease Contexts

The resurgence of ACA during liver regeneration suggests its potential therapeutic applications in liver diseases. Its involvement in cholestasis indicates that it could be beneficial for conditions characterized by impaired bile flow.

Research Findings on this compound and Alzheimer's Disease

Emerging studies have also linked alterations in bile acid metabolism to neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that secondary bile acids, including ACA, may have neuroprotective properties, potentially influencing cognitive function and disease progression.

Propiedades

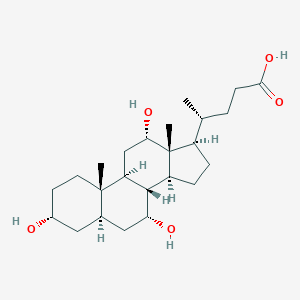

IUPAC Name |

(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-PGHAKIONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859117 | |

| Record name | 5alpha-Allocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2464-18-8 | |

| Record name | Allocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Allocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 251 °C | |

| Record name | Allocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is allocholic acid (ACA)?

A1: this compound (ACA) is a bile acid, a type of steroid acid primarily found in the bile of mammals. It is a stereoisomer of cholic acid, differing in the orientation of the hydrogen atom at the 5th carbon atom (5α configuration in ACA versus 5β in cholic acid).

Q2: How is ACA synthesized in the body?

A2: ACA is synthesized from cholesterol in the liver. The primary pathway involves multiple enzymatic steps, including hydroxylation, oxidation, and reduction. In rats, one of the identified pathways starts with cholestanol, a 5α-dihydro derivative of cholesterol, that undergoes 7α-hydroxylation followed by further modifications to form ACA [].

Q3: What is the main pathway of cholestanol conversion into ACA?

A3: Research indicates that cholestanol conversion into ACA in rats primarily follows this pathway: cholestanol → 5α-cholestane-3β,7α-diol → 7α-hydroxy-5α-cholestan-3-one → 5α-cholestane-3α,7α-diol → 5α-cholestane-3α,7α,12α-triol → ACA [].

Q4: What is the role of 12α-hydroxylation in ACA synthesis?

A4: Studies show that 12α-hydroxylation is a crucial step in ACA synthesis. For instance, in rats with bile fistulas, both 5α-cholestane-3β,7α-diol and 5α-cholestane-3α,7α-diol are converted into ACA through a pathway that includes 12α-hydroxylation []. Similarly, research on rabbits, chickens, and humans demonstrated that liver microsomal preparations, when fortified with NADPH, can catalyze the 12α-hydroxylation of allochenodeoxycholic acid to produce ACA [].

Q5: What is the significance of ACA in cholestanol metabolism?

A6: ACA serves as a significant metabolite of cholestanol. Studies in rats have shown that administration of cholestanol leads to the formation and excretion of ACA and allochenodeoxycholic acid in bile []. This highlights the role of ACA in the metabolic pathway of cholestanol.

Q6: Does cholestanol affect cholesterol metabolism?

A7: Research indicates that cholestanol can interfere with cholesterol absorption and lead to increased hepatic HMG-CoA reductase activity, a key enzyme in cholesterol biosynthesis [].

Q7: What are the primary bile acids found in the Mongolian gerbil?

A9: The Mongolian gerbil primarily produces cholic acid as its main bile acid. Minor amounts of chenodeoxycholic acid and even smaller amounts of deoxycholic acid are also present. Notably, muricholic acids are absent in gerbil bile [].

Q8: Is ACA found in species other than mammals?

A10: Yes, ACA has been identified in other vertebrates. For example, it is a major bile acid in the lizard Uromastix hardwickii [] and has been found in the bile of the Arabian Gulf catfish Arius bilineatus [].

Q9: Does ACA have any protective effects against liver injury?

A11: Studies suggest potential benefits of ACA against liver injury. For instance, in a mouse model of α-naphthylisothiocyanate-induced cholestasis, pretreatment with ACA was found to alleviate liver damage. This protection was attributed to ACA's ability to inhibit bile acid synthesis and promote bile acid efflux from the liver, restoring bile acid homeostasis [].

Q10: How does ACA pretreatment affect bile acid composition in the liver?

A12: In the mouse model of cholestasis, ACA pretreatment altered the composition of the liver bile acid pool, reducing the accumulation of certain bile acids like cholic acid, taurocholic acid, and β-muricholic acid [].

Q11: What is the role of ACA in lamprey chemical communication?

A13: Research suggests that larval sea lampreys release ACA, which acts as a migratory pheromone, attracting adults to spawning grounds []. The olfactory system of migratory adult sea lamprey is acutely sensitive to ACA, further supporting its role as a pheromone [].

Q12: Can ACA be used as a biomarker for any disease?

A14: Studies suggest that ACA could potentially serve as a metabolic marker for unstable angina, as elevated plasma levels were observed in patients with this condition compared to healthy individuals [, ].

Q13: What analytical techniques are used to study ACA?

A15: Several analytical techniques have been employed to study ACA and other bile acids. Common methods include gas-liquid chromatography (GLC), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These techniques facilitate the identification and quantification of bile acids in various biological samples [, , , , ].

Q14: What challenges are associated with analyzing bile acids like ACA?

A16: Accurate analysis of bile acids can be challenging due to their structural similarities and the presence of various conjugated forms. For example, traditional methods using alkaline hydrolysis without prior solvolysis of sulfate esters can lead to bile acid degradation and artifact formation, making accurate analysis difficult [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.